3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
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Overview
Description
3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl isocyanate or chlorophenylamine.
Addition of the Hydroxyphenyl Group: This can be done through a nucleophilic substitution reaction.
Incorporation of the Tetrahydropyran Ring: This step may involve the use of a tetrahydropyranyl protecting group, followed by deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The urea group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-(2-hydroxy-2-phenyl)urea: Lacks the tetrahydropyran ring.
1-(2-chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the phenyl group.
1-(2-chlorophenyl)-3-(2-phenyl)urea: Lacks the hydroxy group.
Uniqueness
3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-8-4-5-9-18(17)23-19(24)22-14-20(25,15-6-2-1-3-7-15)16-10-12-26-13-11-16/h1-9,16,25H,10-14H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBXGKOBFOUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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